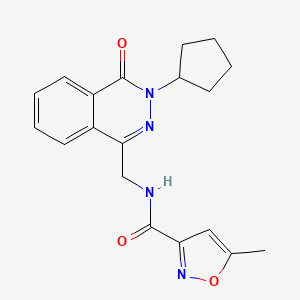

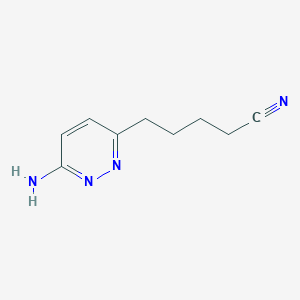

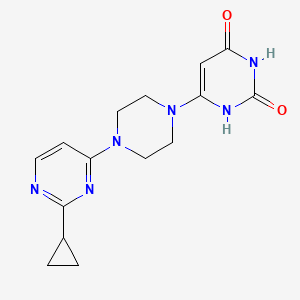

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic molecule that may be related to various pharmacological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related isoxazole derivatives often involves cycloaddition reactions. For instance, the synthesis of 3-carboxyisoxazole derivatives can be achieved by cycloaddition of carbethoxyformonitrile oxide to appropriate precursors with subsequent elimination and hydrolysis steps . Similarly, a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines has been developed, catalyzed by AgNTf2, to yield functionalized pyrrole-3-carboxamide derivatives . These methods suggest potential pathways for the synthesis of the compound , which may involve similar cycloaddition and cyclization steps.

Molecular Structure Analysis

The molecular structure of isoxazole and pyrazole derivatives is characterized by the presence of nitrogen atoms within the heterocyclic rings, which can significantly influence the electronic properties and reactivity of these compounds. The presence of substituents on these rings, such as the trifluoromethyl group in the case of the prodrug mentioned in paper , can further modulate the chemical behavior of these molecules. The compound of interest, with its phthalazin and isoxazole moieties, would likely exhibit unique electronic and steric characteristics that could be analyzed through computational chemistry methods or X-ray crystallography.

Chemical Reactions Analysis

The chemical reactivity of isoxazole and pyrazole derivatives can be quite diverse. For example, N-allyl-5-amino-1H-pyrazole-4-carboxamides can undergo electrophilic cyclization to yield oxazolyl-pyrazol-5-amines . The reactivity of the compound may involve similar electrophilic or nucleophilic attacks at the nitrogen atoms or the cyclopentyl ring, depending on the reaction conditions and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structures. For instance, the solubility, melting point, and stability of these compounds can vary widely based on the nature of their substituents and the rigidity of their molecular frameworks. The prodrug mentioned in paper is absorbed intact after oral administration, indicating its stability under physiological conditions. The compound may also exhibit specific solubility and stability profiles that could be important for its potential applications.

Scientific Research Applications

Synthetic Methodologies and Characterization

Research on similar compounds focuses on their synthesis and analytical characterization. For example, McLaughlin et al. (2016) detailed the synthesis and characterization of a research chemical, highlighting the importance of accurate identification and potential for mislabeling in research chemicals. This study provides insights into the synthetic routes and analytical techniques that could be applicable for synthesizing and characterizing compounds like N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-methylisoxazole-3-carboxamide (McLaughlin et al., 2016).

Biological Activities

Research on structurally related compounds has explored their biological activities, such as antimicrobial and cytotoxic effects. For instance, Sridhara et al. (2011) synthesized new derivatives and evaluated their antimicrobial activities, suggesting that similar compounds could possess significant biological activities (Sridhara et al., 2011).

Applications in Drug Discovery

The potential of related compounds in drug discovery, especially as antitumor agents or in the development of new antimicrobial agents, has been a focus of several studies. For example, the synthesis and antimicrobial studies of new 3-isoxazoline substituted phthalazine derivatives by Sridhara et al. (2011) underscore the relevance of exploring the biological activities of novel compounds for therapeutic applications (Sridhara et al., 2011).

properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-12-10-16(22-26-12)18(24)20-11-17-14-8-4-5-9-15(14)19(25)23(21-17)13-6-2-3-7-13/h4-5,8-10,13H,2-3,6-7,11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGVHIXIPVHRKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-methylisoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2531606.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2531616.png)

![N-(3-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2531624.png)